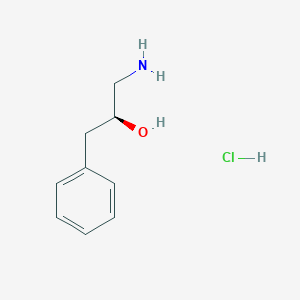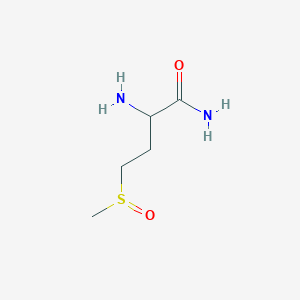
2-Amino-4-methanesulfinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methanesulfinylbutanamide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol It is characterized by the presence of an amino group, a methanesulfinyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methanesulfinylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methylthiazole with appropriate reagents to introduce the methanesulfinyl group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methanesulfinylbutanamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfinyl group can yield sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted amides depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Amino-4-methanesulfinylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methanesulfinylbutanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfinyl group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylthiazole: Shares the amino and butanamide backbone but lacks the methanesulfinyl group.
2-Amino-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of the methanesulfinyl group.
Uniqueness
2-Amino-4-methanesulfinylbutanamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
2-amino-4-methylsulfinylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNDEVAEXYVPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
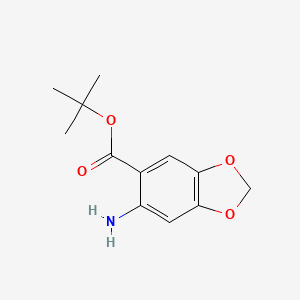
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2559794.png)
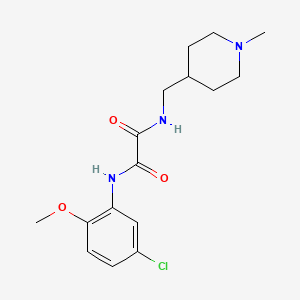


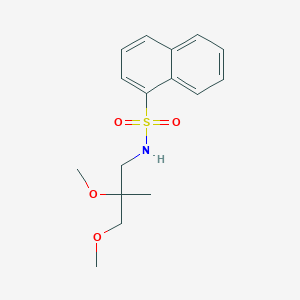
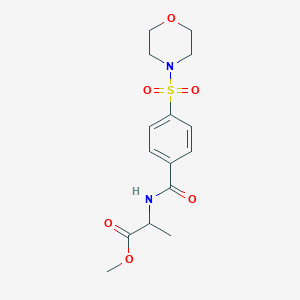
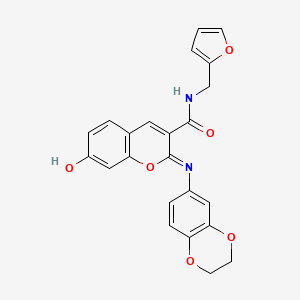
![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
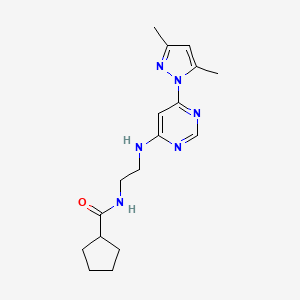
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B2559810.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2559812.png)
